1-{5-[(4-methoxybenzyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone
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Overview
Description
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE typically involves a multi-step process. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The triazole ring can participate in cyclization reactions, forming more complex ring structures.
Scientific Research Applications
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets. The triazole moiety interacts with β-tubulin via hydrogen bonding with numerous amino acids, affecting the stability and function of microtubules . This interaction can lead to various biological effects, including inhibition of cell division and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Similar in structure but with different functional groups, leading to distinct biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another triazole derivative with unique properties and applications.
2-Propanone, 1-(4-methoxyphenyl)-: A simpler compound with different chemical and biological properties.
The uniqueness of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-2-PHENOXYETHAN-1-ONE lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C24H22N4O3/c1-30-20-14-12-18(13-15-20)16-25-24-26-23(19-8-4-2-5-9-19)27-28(24)22(29)17-31-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,25,26,27) |
InChI Key |
ZYBPCHISEPPEKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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